(3S)-3-Acetylcyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Acetylcyclopentan-1-one, also known as (S)-3-acetylcyclopentan-1-one, is an organic compound with the molecular formula C7H10O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is a derivative of cyclopentanone, featuring an acetyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3S)-3-Acetylcyclopentan-1-one can be synthesized through various methods. One common approach involves the catalytic stereoselective synthesis from donor-acceptor cyclopropanes and in situ-generated ketenes. This method employs a dual InBr3-EtAlCl2 Lewis acidic system, which promotes the diastereoselective (3 + 2)-cycloaddition of donor-acceptor cyclopropanes with ketenes to form cyclopentanones . The desired products are formed in good to excellent yields (70–93%) and with high diastereoselectivity and enantiospecificity .
Industrial Production Methods
Industrial production of cyclopentanone derivatives often involves the ketonic decarboxylation of adipic acid. This process uses catalytic amounts of weak bases such as sodium carbonate to selectively convert adipic acid into cyclopentanone . The reaction mechanism involves decarboxylation and nucleophilic attack at a second carboxyl group, retaining the stereochemistry of stereogenic centers in the β-positions .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Acetylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanone derivatives.
Scientific Research Applications
(3S)-3-Acetylcyclopentan-1-one has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: This compound is a precursor in the synthesis of drugs and biologically active compounds.
Mechanism of Action
The mechanism of action of cyclopentanone, 3-acetyl-, (3S)- involves its interaction with specific molecular targets and pathways. For instance, in catalytic reactions, it acts as a substrate that undergoes transformation through the action of catalysts, leading to the formation of desired products. The stereochemistry of the molecule plays a crucial role in determining the outcome of these reactions, influencing the selectivity and yield of the products .
Comparison with Similar Compounds
(3S)-3-Acetylcyclopentan-1-one can be compared with other similar compounds such as:
Cyclopentanone: The parent compound, which lacks the acetyl group.
Cyclohexanone: A six-membered ring ketone with similar reactivity but different ring strain and stability.
2-Pentanone and 3-Pentanone: Linear ketones with similar functional groups but different structural properties.
The uniqueness of cyclopentanone, 3-acetyl-, (3S)- lies in its chiral nature and the presence of the acetyl group, which imparts distinct reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
(3S)-3-acetylcyclopentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5(8)6-2-3-7(9)4-6/h6H,2-4H2,1H3/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZOFYATNXBFFG-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CCC(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.